molecular formula C8H9BCl2O3 B1454584 (2,4-Dichloro-5-ethoxyphenyl)boronic acid CAS No. 915200-81-6

(2,4-Dichloro-5-ethoxyphenyl)boronic acid

Cat. No.: B1454584
CAS No.: 915200-81-6
M. Wt: 234.87 g/mol
InChI Key: VVHOCDCNPFIXLE-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-ethoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BCl2O3 and its molecular weight is 234.87 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

(2,4-Dichloro-5-ethoxyphenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The boronic acid acts as a nucleophile, transferring its organic group to palladium after the oxidative addition of an electrophilic organic group to the metal .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The exact downstream effects would depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with various biomolecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, including different solvents and temperatures . Additionally, boronic acids are generally stable and environmentally benign .

Properties

IUPAC Name

(2,4-dichloro-5-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOCDCNPFIXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681683
Record name (2,4-Dichloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915200-81-6
Record name (2,4-Dichloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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